

Standard protocol for H-Gly-Arg-Pna 2HCl enzyme assay.

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Compound of Interest

Compound Name: *H-Gly-Arg-Pna 2HCl*

CAS No.: 125455-61-0

Cat. No.: B166557

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Application Note & Standard Protocol: **H-Gly-Arg-pNA 2HCl** Enzyme Assay

Introduction & Scientific Context

H-Gly-Arg-pNA 2HCl (Glycyl-L-Arginine p-nitroanilide dihydrochloride) is a synthetic chromogenic substrate designed primarily for the kinetic characterization of Dipeptidyl Peptidase I (DPP-I), also known as Cathepsin C (EC 3.4.14.1).[1]

Unlike endopeptidases that require blocked N-termini (e.g., Z-Arg-Arg-pNA for Cathepsin B), Cathepsin C is an amino-dipeptidase.[1] It strictly requires a free N-terminal amino group to recognize and excise N-terminal dipeptides.[1] Therefore, the "H-" designation in H-Gly-Arg-pNA is critical; it signifies the free amine required for the enzyme's active site recognition.[1] Upon hydrolysis, the substrate releases p-nitroaniline (pNA), a yellow chromophore distinct from the colorless substrate, allowing for continuous spectrophotometric monitoring.

Key Applications:

- Lysosomal Function Studies: Cathepsin C activates immune-cell serine proteases (e.g., Granzymes, Elastase).[1][2]

- Drug Screening: Identification of DPP-I inhibitors for inflammatory diseases (e.g., Bronchiectasis).[1]

- Enzyme Kinetics: Determination of

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, and

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Assay Principle

The assay relies on the hydrolysis of the amide bond between the arginine residue and the p-nitroaniline group.

Reaction Stoichiometry:

[1]

- Signal: Absorbance increase at 405 nm.[3][4][5]
- Cofactors: Cathepsin C is a cysteine protease that requires halide ions (specifically Cl⁻) for conformational stability and a thiol reducing agent (DTT, Cysteine, or 2-Mercaptoethanol) to maintain the active site cysteine in a reduced state.

Material Preparation & Storage

Substrate Stock Solution

- Compound: **H-Gly-Arg-pNA 2HCl** (MW: ~424.3 g/mol).[1]
- Solvent: Deionized Water (preferred) or DMSO.[1] The 2HCl salt form renders it highly water-soluble.[1]
- Concentration: Prepare a 10 mM or 20 mM master stock.
- Storage: Aliquot and store at -20°C. Protect from light.[5] Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]

Activation Buffer (Critical Step)

Cathepsin C has negligible activity without activation.^[1]

- Base Buffer: 50 mM Sodium Acetate or Citrate Phosphate, pH 5.5 – 6.0.
- Activator Additives (Add fresh daily):
 - 30 mM NaCl (Halide requirement).^{[1][2]}
 - 2 mM DTT or 5 mM Cysteine-HCl (Reducing agent).^[1]
 - 1 mM EDTA (Chelates heavy metals that oxidize the active site thiol).

Standard Experimental Protocol

This protocol describes a continuous kinetic assay performed in a 96-well microplate format.^[1]

Step-by-Step Methodology

- Enzyme Activation (Pre-incubation):
 - Dilute the Cathepsin C sample in the Activation Buffer.
 - Incubate at 37°C for 5–10 minutes. This step reduces the active site cysteine and allows the chloride ion to stabilize the tetrameric structure of the enzyme.
- Substrate Preparation:
 - Dilute the 20 mM H-Gly-Arg-pNA stock with Activation Buffer to a working concentration (e.g., 2 mM).^[1]
 - Note: Keep the substrate at 37°C prior to addition to avoid temperature shock.
- Reaction Setup (96-well plate):
 - Test Well: 100 µL Activated Enzyme Solution.
 - Blank Well: 100 µL Activation Buffer (No Enzyme).

- Initiation: Add 100 μ L of Substrate Working Solution to all wells.
- Final Volume: 200 μ L.
- Final Substrate Concentration: 1 mM (adjust based on [\[1\]](#), typically 0.5 – 2.0 mM).
- Measurement:
 - Place immediately in a plate reader pre-heated to 37°C.
 - Shake for 5 seconds to mix.
 - Monitor Absorbance at 405 nm every 30 seconds for 10–20 minutes.
- Data Processing:
 - Calculate the slope () for the linear portion of the curve.
 - Subtract the Blank slope from the Test slope.

Data Analysis & Calculation

Quantify activity using the Beer-Lambert Law.[\[1\]](#)

Formula:

[\[1\]](#)

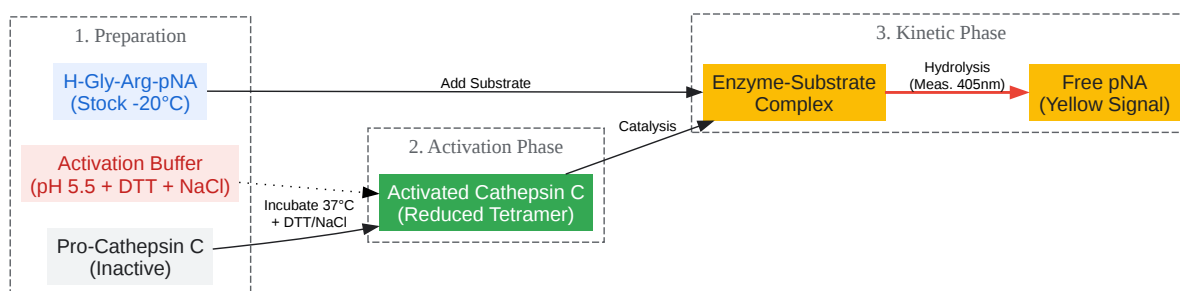
Parameters Table:

Parameter	Value	Description
(Extinction Coeff.)	9.96 mM ⁻¹ cm ⁻¹	Molar extinction coefficient of pNA at 405 nm.[1]
(Pathlength)	~0.6 cm	For 200 µL in a standard 96-well plate (measure or use standard).
	0.2 mL	Total reaction volume.[1][6]
	0.1 mL	Volume of enzyme added.[7]

- Unit Definition: One Unit releases 1.0 µmol of p-nitroaniline per minute at pH 5.5, 37°C.[1]

Visualization: Assay Workflow

The following diagram illustrates the critical dependency of Cathepsin C on the activation step before substrate hydrolysis.



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Figure 1: Logical workflow for Cathepsin C activation and H-Gly-Arg-pNA hydrolysis.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
No Activity	Oxidation of DTT/Cysteine.[1]	Prepare reducing agent fresh. Ensure EDTA is present to chelate metal ions.
Low Activity	Missing Halide (Cl ⁻).[1]	Verify Buffer contains at least 30 mM NaCl or KCl.
High Background	Spontaneous hydrolysis.	Check pH; pNA substrates are unstable at pH > 8.0. Keep substrate stock acidic or neutral.
Non-Linearity	Substrate depletion.	Dilute enzyme or reduce assay time. Ensure substrate conversion.

References

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